6,7-Dichloro-2-tetralone

Lipophilicity Drug-likeness CNS Penetration

6,7-Dichloro-2-tetralone (CAS 17556-22-8) addresses the need for a CNS-optimized 2-tetralone intermediate with enhanced lipophilicity (XLogP3-AA = 2.9) and dual aryl chloride handles for Pd-catalyzed diversification. Key differentiation: - ΔXLogP3-AA of +1.2 vs. unsubstituted 2-tetralone, enabling BBB-penetrant dopamine D₂ / 5-HT₂A ligand programs without additional hydrophobic modifications - Two identical aryl chloride sites at C6/C7 for rapid parallel SAR via Suzuki, Buchwald-Hartwig, or related cross-couplings - Characteristic dichloro isotope pattern (M:M+2:M+4 ≈ 9:6:1) for unambiguous LC-MS/GC-MS method development Supplied with full analytical documentation; standard packaging from 100 mg to 1 g. For R&D use only.

Molecular Formula C10H8Cl2O
Molecular Weight 215.07 g/mol
CAS No. 17556-22-8
Cat. No. B097092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dichloro-2-tetralone
CAS17556-22-8
Molecular FormulaC10H8Cl2O
Molecular Weight215.07 g/mol
Structural Identifiers
SMILESC1CC2=CC(=C(C=C2CC1=O)Cl)Cl
InChIInChI=1S/C10H8Cl2O/c11-9-4-6-1-2-8(13)3-7(6)5-10(9)12/h4-5H,1-3H2
InChIKeyBEZIJCXXAGNMFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dichloro-2-tetralone: Physicochemical Identity & Procurement Profile


6,7-Dichloro-2-tetralone (CAS 17556-22-8) is a bicyclic aromatic ketone belonging to the 2-tetralone class, characterized by two chlorine substituents at the 6- and 7-positions of the tetrahydronaphthalenone scaffold [1]. With a molecular formula of C₁₀H₈Cl₂O and a molecular weight of 215.07 g/mol, it possesses a computed XLogP3-AA of 2.9, a topological polar surface area (TPSA) of 17.1 Ų, zero hydrogen bond donors, and a single hydrogen bond acceptor (the ketone carbonyl) [1][2]. This compound serves primarily as a halogenated synthetic intermediate for medicinal chemistry programs targeting central nervous system (CNS) receptors, including dopamine and serotonin receptor subtypes .

Workflow
CNS lead optimization via halogenated 2-tetralone scaffold elaboration
Selection logic
Dual aryl chloride handles enable cross-coupling library synthesis
Procurement context
Synthetic intermediate with characteristic isotope pattern for QC verification

6,7-Dichloro-2-tetralone: Non-Interchangeability with Common Analogs


The 6,7-dichloro substitution pattern fundamentally alters the physicochemical and electronic properties of the 2-tetralone scaffold relative to its methoxy, fluoro, unsubstituted, and positional isomers [1][2]. Differences in lipophilicity (ΔXLogP3-AA = +1.2 to +1.4 vs. the unsubstituted or dimethoxy analogs), polar surface area, and the electron-withdrawing character of chlorine substituents directly impact pharmacokinetic parameters, receptor-binding profiles, and synthetic reactivity [1][3]. A medicinal chemist or procurement specialist cannot simply substitute 6,7-dimethoxy-2-tetralone, 6,7-difluoro-2-tetralone, or 2-tetralone without altering the downstream biological and physicochemical properties of the final target molecules [3]. The quantitative evidence provided below establishes the specific, measurable points of differentiation that guide compound selection.

Physicochemical profile mismatch
Dimethoxy or difluoro analogs exhibit lower lipophilicity and altered TPSA; CNS penetration properties may shift away from predicted optimal window.
Reactivity incompatibility
Non-halogenated 2-tetralone lacks cross-coupling handles; electron-donating methoxy groups direct electrophilic substitution differently than chlorine.
Positional isomer interference
6,7-Dichloro-1-tetralone has a distinct carbonyl conjugation pattern and a higher XLogP3-AA of 3.3; enolate-dependent synthetic routes may not transfer directly.

6,7-Dichloro-2-tetralone: Quantitative Comparative Evidence


Lipophilicity (XLogP3-AA) vs. Key 2-Tetralone Analogs

6,7-Dichloro-2-tetralone exhibits an XLogP3-AA value of 2.9, which is substantially higher than that of 6,7-dimethoxy-2-tetralone (XLogP3-AA ≈ 1.76), 6,7-difluoro-2-tetralone (XLogP3-AA ≈ 1.8–2.0), and unsubstituted 2-tetralone (XLogP3-AA ≈ 1.70–1.74) [1][2]. The increased lipophilicity derives from the two chlorine atoms and is relevant for CNS drug design, where LogP values between 2 and 4 are often preferred for passive blood-brain barrier permeation. The ΔLogP of +1.1 to +1.2 over the unsubstituted parent signifies a meaningful shift to a more CNS-optimal lipophilicity window [1][2].

Lipophilicity
Cross-study comparable
XLogP3-AA = 2.9 Δ +1.1 to +1.2 vs. unsubstituted 2-tetralone
Supports CNS-optimal lipophilicity range screening
Computed value; may reduce need for additional hydrophobic modifications
Lipophilicity Drug-likeness CNS Penetration

TPSA and HBA Count vs. 6,7-Dimethoxy-2-tetralone

The TPSA of 6,7-dichloro-2-tetralone is 17.1 Ų, with a single hydrogen bond acceptor (the ketone oxygen) [1]. In contrast, 6,7-dimethoxy-2-tetralone has a TPSA of 35.53 Ų and three hydrogen bond acceptors (ketone plus two methoxy oxygens) . The lower TPSA of the dichloro compound is more favorable for passive CNS penetration, as TPSA values below 60–70 Ų are generally associated with good blood-brain barrier permeability. The 6,7-difluoro-2-tetralone and unsubstituted 2-tetralone also have TPSA values of approximately 17.1 Ų, but they lack the chlorine atoms that contribute to the higher lipophilicity of the dichloro analog [1].

Polar Surface Area
Cross-study comparable
Target TPSA 17.1 Ų (HBA 1)
Dimethoxy TPSA 35.53 Ų (HBA 3)
ΔTPSA = –18.43 Ų; two fewer HBA
Reported lower polarity supports passive membrane permeation fit
TPSA well below 60–70 Ų threshold associated with BBB penetration
Polar Surface Area Blood-Brain Barrier Permeability Drug-likeness

Positional Isomer Differentiation: Lipophilicity & Carbonyl Electronics

The 2-tetralone regioisomer (ketone at position 2) differs from the 1-tetralone isomer (ketone at position 1) in both lipophilicity and electronic character of the carbonyl group. 6,7-Dichloro-2-tetralone has an XLogP3-AA of 2.9, whereas 6,7-dichloro-1-tetralone has an XLogP3-AA of 3.3 (Δ = –0.4) [1][2]. The 2-tetralone ketone is sterically and electronically distinct: the carbonyl is conjugated with the aromatic ring through a methylene bridge, while the 1-tetralone carbonyl is directly conjugated, resulting in different reactivity profiles for nucleophilic addition, enolate formation, and reductive amination reactions [3]. In dopamine/serotonin dual ligand programs, α-tetralone (1-tetralone) derivatives with aminoalkyl substituents at the benzylic position have demonstrated 5-HT₂A/D₂ dual antagonism with Meltzer's ratios characteristic of atypical antipsychotics [3].

Positional Isomer
Class-level inference
2-Tetralone XLogP3-AA 2.9 (C2 carbonyl)
1-Tetralone XLogP3-AA 3.3 (C1 carbonyl)
ΔXLogP3-AA = –0.4; distinct enolate regiochemistry
Regioisomer selection context for C1-selective arylation routes
1-Tetralone SAR established in dopamine/serotonin dual ligand programs
Positional Isomers Carbonyl Reactivity Medicinal Chemistry

Cross-Coupling Reactivity vs. Non-Halogenated 2-Tetralone

The presence of two chlorine atoms at the 6- and 7-positions provides 6,7-dichloro-2-tetralone with reactivity handles unavailable in non-halogenated 2-tetralone (CAS 530-93-8) [1]. Chlorine substituents enable further functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, or Ullmann couplings) that are impossible with the unsubstituted scaffold [2]. Compared to 6,7-difluoro-2-tetralone, aryl chlorides generally exhibit lower reactivity but greater stability and selectivity in cross-coupling, offering a different optimization trajectory. The dichloro pattern also provides two identical sites for symmetrical elaboration, while the methoxy analog offers electron-donating rather than electron-withdrawing substituents, altering the electronic requirements for subsequent reactions [2].

Reactivity Handles
Class-level inference
Two aryl chloride sites for Pd-catalyzed cross-coupling; electron-withdrawing character
Orthogonal synthetic diversification strategy vs. methoxy or unsubstituted analogs
Reactivity is strategy-dependent; not quantifiable as a single assay value
Cross-Coupling C–C Bond Formation Medicinal Chemistry

Molecular Weight and Isotope Pattern for Quality Control

The exact monoisotopic mass of 6,7-dichloro-2-tetralone is 213.9952203 Da, and the molecular weight is 215.07 g/mol [1]. These values are distinct from 6,7-difluoro-2-tetralone (MW = 182.17; exact mass ≈ 182.054 Da), 6,7-dimethoxy-2-tetralone (MW = 206.24; exact mass ≈ 206.094 Da), and unsubstituted 2-tetralone (MW = 146.19; exact mass ≈ 146.073 Da) [2][3][4]. The characteristic chlorine isotope pattern (³⁵Cl/³⁷Cl, approximately 3:1 ratio, producing an M:M+2:M+4 peak ratio of ≈ 9:6:1 for the dichloro compound) provides an unambiguous signature for identity confirmation and purity assessment by LC-MS or GC-MS, allowing procurement specialists to verify the correct compound has been supplied [1].

MS Identity
Supporting evidence
Exact Mass 213.995 Da
Isotope Pattern M:M+2:M+4 ≈ 9:6:1 (³⁵Cl/³⁷Cl)
Unambiguous LC-MS/GC-MS identification for procurement QC
Reduces risk of receiving incorrect analog or positional isomer
Quality Control Mass Spectrometry Procurement Specifications

6,7-Dichloro-2-tetralone: Research & Industrial Applications


CNS Lead Optimization via Elevated Scaffold Lipophilicity

For CNS drug discovery projects where the unsubstituted 2-tetralone scaffold (XLogP3-AA ≈ 1.7) or the dimethoxy analog (XLogP3-AA ≈ 1.76) provides insufficient lipophilicity, 6,7-dichloro-2-tetralone (XLogP3-AA = 2.9) offers a more CNS-optimal starting point without the need for additional hydrophobic modifications that could compromise ligand efficiency [1]. This positions the compound as a preferred intermediate for synthesizing dopamine D₂ / serotonin 5-HT₂A dual ligands or other CNS-targeted molecules where passive BBB penetration is critical [2].

Parallel Library Synthesis with Aryl Chloride Handles

In fragment-based drug discovery or parallel medicinal chemistry campaigns, 6,7-dichloro-2-tetralone provides two identical aryl chloride sites for Pd-catalyzed cross-coupling, enabling rapid SAR exploration of the 6- and 7-positions [1]. This contrasts with the methoxy analog, which requires demethylation and subsequent activation before similar diversification, and with the unsubstituted scaffold, which lacks functional handles altogether. The electron-withdrawing chlorine substituents also direct electrophilic aromatic substitution differently than methoxy groups, offering complementary regiochemical outcomes [1].

Analytical Reference Standard for Halogenated Tetralones

Owing to its distinctive monoisotopic mass (213.9952203 Da) and characteristic dichloro isotope pattern (M:M+2:M+4 ≈ 9:6:1), 6,7-dichloro-2-tetralone serves as an unambiguous analytical reference for LC-MS and GC-MS method development when synthesizing or characterizing halogenated tetralone derivatives [1]. This feature is absent in the non-halogenated or fluoro-substituted analogs, which lack the easily identifiable isotope pattern, making the dichloro compound particularly valuable for quality control protocols in chemical manufacturing and academic research laboratories [1].

2-Tetralone Regiochemistry for Specific Synthetic Routes

When synthetic routes demand the unique enolate chemistry of the β-tetralone (C2 ketone) system—such as patented C1-selective arylation of 2-tetralones—6,7-dichloro-2-tetralone is the appropriate substrate, as the 1-tetralone isomer (XLogP3-AA = 3.3) cannot participate in these transformations with the same regioselectivity [1][2]. Additionally, the lower LogP of the 2-tetralone isomer (Δ = –0.4) may be advantageous when marginally reduced lipophilicity is desired to avoid off-target binding associated with excessively lipophilic compounds [1].

Application
Selection Property
Validation Focus
CNS lead optimization
Elevated scaffold lipophilicity (XLogP3-AA context)
Passive permeability and ligand efficiency profiling
Parallel library synthesis
Dual aryl chloride cross-coupling handles
Pd-catalyzed coupling scope and regiochemical outcome
Analytical reference standard
Distinctive dichloro isotope signature
LC-MS/GC-MS method identity confirmation
Regiospecific synthetic routes
2-Tetralone enolate geometry and C1-arylation fit
Regioselectivity and logP fine-tuning review

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